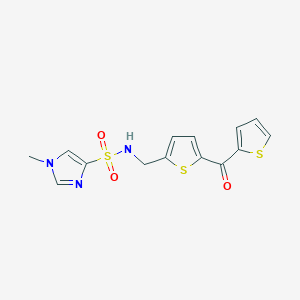

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide

Description

1-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a 1-methylimidazole core substituted with a sulfonamide group at position 4. The sulfonamide nitrogen is further functionalized with a (5-(thiophene-2-carbonyl)thiophen-2-yl)methyl moiety, introducing two thiophene rings bridged by a carbonyl group. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve nucleophilic substitution (e.g., thiol-alkylation) and condensation reactions under microwave irradiation or basic conditions .

Properties

IUPAC Name |

1-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c1-17-8-13(15-9-17)23(19,20)16-7-10-4-5-12(22-10)14(18)11-3-2-6-21-11/h2-6,8-9,16H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJANFMFUAFJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole core: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the thiophene moieties: The thiophene groups can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Compounds with sulfonamide groups are well-documented for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by targeting folic acid synthesis pathways. The incorporation of thiophene rings may enhance this activity due to their electron-rich nature, which can interact favorably with biological targets.

-

Anticancer Properties :

- Recent research has indicated that imidazole derivatives possess anticancer activity. The specific structure of 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide could potentially inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Case studies have demonstrated the efficacy of similar compounds in various cancer cell lines.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, imidazole derivatives have shown promise in inhibiting carbonic anhydrase and other enzymes critical for cancer progression or bacterial survival.

Materials Science

-

Organic Electronics :

- The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors (FETs). Research has indicated that incorporating this compound into polymer matrices can enhance charge transport properties.

-

Sensor Development :

- The compound's ability to form stable complexes with metal ions suggests potential applications in sensor technology, particularly for detecting heavy metals or other environmental pollutants.

Organic Synthesis

-

Building Block for Synthesis :

- The structure of this compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the development of new compounds with tailored properties for specific applications.

-

Reagent in Chemical Reactions :

- This compound can act as a reagent in various chemical reactions, including coupling reactions and nucleophilic substitutions, contributing to the synthesis of more complex molecules.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiophene moieties may interact with cellular receptors, modulating signal transduction pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analysis Tools and Software

- Crystallography : SHELXL remains the gold standard for small-molecule refinement, enabling precise determination of bond lengths and angles in imidazole derivatives .

- Visualization : Mercury CSD facilitates analysis of crystal packing and intermolecular interactions, critical for understanding the target compound’s solid-state behavior .

- Data Processing : WinGX and ORTEP provide integrated solutions for diffraction data handling and anisotropic displacement modeling, essential for validating complex heterocycles .

Biological Activity

1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide is a synthetic compound with potential therapeutic applications. Its structural components, including the thiophene and imidazole rings, suggest diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, thiophene moieties, and a sulfonamide group. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O3S2 |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1421455-87-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can bind to the active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in antimicrobial activity.

- Receptor Modulation : The thiophene rings may interact with cellular receptors, influencing signal transduction pathways.

- Hydrogen Bonding : The imidazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

- Mechanisms of Action : The compound disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, likely through the modulation of apoptotic signaling pathways.

- Cytotoxicity : It exhibits low cytotoxicity towards normal cells while selectively targeting cancerous cells, indicating a promising therapeutic index .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antiviral Activity : Preliminary investigations suggest potential antiviral effects against specific viruses by inhibiting viral replication mechanisms.

- Enzyme Inhibition Studies : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, further supporting its use as an antimicrobial agent .

Q & A

Q. Q: What are the common synthetic routes for 1-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-imidazole-4-sulfonamide?

A: Key synthetic strategies include:

- Nucleophilic substitution : Reacting thiol-containing intermediates with chloroacetamide derivatives in the presence of KCO (e.g., synthesis of analogous imidazole-thiazole hybrids) .

- TDAE-mediated coupling : Using tetrakis(dimethylamino)ethylene (TDAE) to facilitate coupling between chloromethyl intermediates and aromatic carbonyl derivatives .

- Multi-step functionalization : Sequential thiophene acylation, imidazole sulfonylation, and methyl group introduction via protecting group strategies .

Q. Table 1: Representative Synthetic Methods

Basic

Q. Q: How is the compound characterized to confirm structural integrity?

A: Standard techniques include:

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm, thiophene C-S bonds) .

- NMR spectroscopy : H/C NMR resolves substituent patterns (e.g., methyl groups on imidazole at δ 2.5–3.0 ppm) .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Advanced

Q. Q: How can structural ambiguities in complex derivatives be resolved?

A: Advanced methods include:

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., imidazole-thiophene dihedral angles reported in ).

- DFT calculations : Predicts stable conformers and validates experimental NMR/IR data .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments in crowded spectra .

Basic

Q. Q: What in vitro assays evaluate the biological activity of this compound?

A: Common assays:

- COX-1/2 inhibition : Measures IC values via fluorescence-based enzymatic assays (e.g., fluorometric detection of prostaglandin metabolites) .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative strains .

Advanced

Q. Q: How to design target engagement studies for mechanistic insights?

A: Methodological approaches:

- Molecular docking : Uses software (e.g., AutoDock Vina) to predict binding poses with targets like COX-2 (e.g., docking scores for thiophene-imidazole hybrids) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, K) .

Basic

Q. Q: How to assess the compound’s stability under experimental conditions?

A: Key protocols:

- Forced degradation studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions; monitor via HPLC .

- In vitro vs. in vivo stability : Use liver microsomes to assess metabolic liability (e.g., cytochrome P450 susceptibility) .

Advanced

Q. Q: What strategies optimize stability for long-term studies?

A: Advanced stabilization methods:

- Lyophilization : Formulate as a freeze-dried powder to prevent hydrolysis .

- Protective co-solvents : Use DMSO or cyclodextrins to enhance solubility and reduce aggregation .

Basic

Q. Q: What analytical methods quantify the compound in biological matrices?

A: Reliable techniques:

- Reverse-phase HPLC : C18 columns, UV detection at 254 nm (validated for imidazole sulfonamides) .

- LC-MS/MS : MRM transitions for precise quantification in plasma/tissue homogenates .

Advanced

Q. Q: How to validate analytical methods for regulatory compliance?

A: Follow ICH guidelines:

- Linearity : 5-point calibration curves (R > 0.995) .

- Inter-day precision : ≤15% RSD across three batches .

Basic

Q. Q: What safety precautions are critical during handling?

A: Essential protocols:

- EC 601-671-8 : Follow hazard codes for sulfonamide derivatives (e.g., avoid inhalation, use fume hoods) .

- Waste disposal : Neutralize acidic/basic residues before disposal .

Advanced

Q. Q: How to monitor thermal decomposition during synthesis?

A: Advanced monitoring:

- TGA/DSC : Determines decomposition onset temperatures (e.g., >200°C for stable imidazoles) .

- In situ IR : Tracks real-time degradation of functional groups .

Basic

Q. Q: What structural features influence its bioactivity?

A: Key pharmacophores:

- Thiophene-2-carbonyl group : Enhances π-π stacking with enzyme active sites .

- Sulfonamide moiety : Critical for hydrogen bonding (e.g., COX-2 Arg120 interaction) .

Advanced

Q. Q: How to conduct structure-activity relationship (SAR) studies?

A: SAR methodologies:

Q. Table 2: SAR Insights from Analogous Compounds

| Modification | Biological Outcome (e.g., IC) | Reference |

|---|---|---|

| Thiophene → benzene | 10-fold reduction in COX-2 inhibition | |

| Methyl → ethyl on imidazole | Improved metabolic stability |

Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.